molecular formula C17H24ClFN2O2 B2717879 tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349716-10-4

tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate

Cat. No. B2717879
CAS RN: 1349716-10-4
M. Wt: 342.84
InChI Key: FKIHNHUACUKSLS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate” is a chemical compound that has been identified as a precursor in the synthesis of fentanyl, a potent synthetic opioid . It is also known as “1-boc-4-AP” and is one of the three precursors that have been placed under international control due to their use in illicit fentanyl manufacture .


Synthesis Analysis

The synthesis of fentanyl and its analogues involves the use of specific precursor chemicals, including “tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate”. Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . The exact synthesis process involving this compound is not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

One of the primary research applications of this compound involves its synthesis and structural analysis. Studies have described the synthesis of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through condensation reactions. These compounds are characterized using advanced spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis and single-crystal X-ray diffraction (XRD) data. Such detailed characterization aids in understanding the molecular structure and potential for further chemical modifications (Sanjeevarayappa et al., 2015).

Biological Evaluation

Research also extends to evaluating the biological activities of compounds structurally similar to tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate. For instance, the mentioned compound and its derivatives have been screened for in vitro antibacterial and anthelmintic activities. The findings suggest varied biological activities, including moderate anthelmintic activity, highlighting the compound's potential in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Material Science Applications

In the realm of materials science, related compounds have been synthesized for the development of new polymers. For example, studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol reveal the potential of these compounds in creating new materials with high thermal stability and solubility in polar solvents. Such materials are promising for various industrial applications due to their unique physical properties (Hsiao et al., 2000).

Advanced Intermediates in Drug Synthesis

Furthermore, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related intermediate, plays a crucial role in the synthesis of small molecule anticancer drugs. The optimization of its synthesis process underlines the importance of such compounds in developing potent inhibitors targeting specific pathways in cancer cells. This research underscores the compound's role in advancing drug discovery and development efforts, particularly in the context of overcoming drug resistance in cancer therapy (Zhang et al., 2018).

Safety and Hazards

As a precursor used in the synthesis of fentanyl, “tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate” is associated with significant safety and hazard concerns. Fentanyl is a major contributing drug to the opioid crisis in North America . Therefore, the handling and use of this compound are subject to stringent regulations and controls.

Future Directions

The future directions for “tert-Butyl 4-(3-chloro-4-fluorobenzylamino)piperidine-1-carboxylate” are likely to be influenced by ongoing efforts to control the illicit manufacture of fentanyl. Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to changes in the use and regulation of this compound in the future.

properties

IUPAC Name

tert-butyl 4-[(3-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-13(7-9-21)20-11-12-4-5-15(19)14(18)10-12/h4-5,10,13,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIHNHUACUKSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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